molecular formula C9H8N2 B575253 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile CAS No. 173477-81-1

6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile

Cat. No.: B575253
CAS No.: 173477-81-1
M. Wt: 144.177
InChI Key: YGZRSMTUGYEEFK-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile is a fused bicyclic heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and chemical synthesis. The core 6,7-dihydro-5H-cyclopenta[b]pyridine structure is a key feature in synthesizing chiral pincer ligands used in asymmetric catalysis, such as the hydrosilylation of ketones . Furthermore, close structural analogs of this compound, specifically 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, have been designed and successfully employed as high-performance corrosion inhibitors for carbon steel in acidic environments, demonstrating superior inhibition efficiency . The presence of the electron-withdrawing cyano group at the 4-position enhances the molecule's reactivity, making it a valuable intermediate for constructing more complex molecular architectures. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-6-7-4-5-11-9-3-1-2-8(7)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZRSMTUGYEEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The cyclocondensation strategy, adapted from the synthesis of 3-carbonitrile analogues, involves reacting 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (methoxide or ethoxide). While the original protocol targets 3-carbonitrile derivatives, modifying the substituent positions on the diarylidenecyclopentanone precursor could theoretically yield the 4-carbonitrile isomer. The reaction proceeds via a Michael addition of propanedinitrile to the α,β-unsaturated ketone, followed by alkoxide-mediated cyclization and dehydration (Scheme 1).

Key parameters include:

  • Temperature : Reactions are conducted under reflux conditions (70–80°C).

  • Catalyst : Sodium methoxide (0.1–0.3 equiv) in anhydrous methanol or ethanol.

  • Yield : Reported yields for analogous 3-carbonitriles range from 75% to 85%.

Table 1: Representative Cyclocondensation Conditions

ParameterValue
SolventMethanol/Ethanol
CatalystNaOMe/NaOEt (0.2 equiv)
Reaction Time6–8 hours
WorkupFiltration, ethanol recrystallization

Characterization of Intermediates and Products

The structural elucidation of cyclocondensation products relies on NMR and IR spectroscopy. For example, the 3-carbonitrile derivative CAPD-1 exhibits:

  • IR : C≡N stretch at 2204 cm⁻¹.

  • ¹H NMR : Distinct alkoxy protons (δ 4.61 ppm for ethoxy) and aromatic resonances (δ 7.31–7.59 ppm).
    Adapting this to the 4-carbonitrile analogue would necessitate repositioning the nitrile group, altering electronic effects, and thus shifting spectroscopic signatures.

Chlorination-Cyanation Sequential Synthesis

Synthesis of 4-Chloro Intermediate

A two-step approach, inferred from methods for 4-methoxy derivatives, begins with the chlorination of 6,7-dihydro-5H-cyclopenta[b]pyridine N-oxide using phosphorus oxychloride (POCl₃). This generates a 4-chloro intermediate, which is subsequently subjected to nucleophilic substitution with a cyanide source.

Chlorination Protocol

  • Reagents : POCl₃ (2.0 equiv) in 1,2-dichloroethane.

  • Conditions : Reflux (80°C, 5 hours).

  • Yield : ~85% for 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Table 2: Chlorination-Cyanation Workflow

StepReagents/ConditionsYield*
ChlorinationPOCl₃, 1,2-dichloroethane, reflux85%
CyanationKCN, DMF, 120°C, 12 hoursEstimated 60–70%

*Cyanation yield extrapolated from analogous NAS reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation : Higher yields (75–85%) but requires tailored diarylidenecyclopentanone precursors. Positional isomerism risks necessitate rigorous chromatographic purification.

  • Chlorination-Cyanation : Lower overall yield (~50–60%) due to two-step sequence but offers modularity for diversifying substituents.

Practical Considerations

  • Cost : Sodium alkoxide catalysts are cost-effective, whereas POCl₃ and cyanide reagents increase expenses.

  • Safety : POCl₃ is moisture-sensitive and corrosive, demanding stringent handling protocols.

Spectroscopic Validation and Quality Control

Diagnostic Spectral Features

  • IR Spectroscopy : A sharp C≡N absorption between 2200–2250 cm⁻¹ confirms nitrile incorporation.

  • ¹H NMR : Cyclopentane protons appear as multiplet signals (δ 2.75–3.10 ppm), while pyridinic protons resonate downfield (δ 7.30–8.20 ppm).

Proton EnvironmentChemical Shift (δ, ppm)
Cyclopentane CH₂2.80–3.10 (m)
Pyridine H-3/H-57.40–7.60 (d, J = 5.8 Hz)
Nitrile (C≡N)Not directly observed

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the parent compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile have been evaluated against several human cancer cell lines:

Cell Line IC50 Value (μM) Activity
A549 (Lung)7.95Cytotoxic
MCF-7 (Breast)6.31Cytotoxic
HCT-116 (Colon)Not specifiedPotential inhibition

These results suggest that certain derivatives exhibit promising cytotoxic effects, making them candidates for further development as anticancer agents .

Enzyme Inhibition

The compound has also shown potential as an inhibitor of various enzymes, particularly α/β-hydrolase domain-containing proteins (ABHDs), which are involved in lipid metabolism. Specific inhibitors derived from this compound demonstrated IC50 values ranging from 0.03 to 0.1 μM against ABHD4, indicating strong inhibitory potential .

Other Biological Activities

In addition to anticancer effects, derivatives of this compound have been explored for other pharmacological effects:

  • Anti-inflammatory properties
  • Antioxidant activities
  • Potential applications in treating neurodegenerative diseases

These diverse activities highlight the compound's versatility in therapeutic applications .

Case Studies

Several studies provide insight into the biological efficacy of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives:

Study Compound Tested Cell Line IC50 Value (μM) Activity
Study ADerivative AMCF-76.31Cytotoxic
Study BDerivative BA5497.95Cytotoxic
Study CDerivative CHCT-116Not specifiedPotential inhibition

These findings underscore the potential of this compound as a starting point for drug development targeting cancer and other diseases .

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Other Cyclopenta-Pyridine Derivatives

Substituent Effects on Performance

  • Electron-donating groups (e.g., methoxy) enhance inhibition by increasing electron density at adsorption sites .
  • Bulkier substituents (e.g., para-methoxy groups in CAPD-3) reduce surface coverage due to steric effects .

Non-CAPD Analogues

  • 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS 103589-67-9): The chloro group reduces electron donation, limiting adsorption efficiency .

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile (C8H9N) is a heterocyclic compound characterized by a fused cyclopentane and pyridine ring system with a nitrile functional group. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target molecules. This interaction can modulate various biological pathways, leading to potential therapeutic effects .

Anticancer Activity

Recent studies have demonstrated that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile exhibit significant anticancer properties. For instance, compounds synthesized from this framework were evaluated against several human cancer cell lines:

  • Cell Lines Tested :
    • Lung cancer (A549)
    • Breast cancer (MCF-7)
    • Colon cancer (HCT-116)

The results indicated promising cytotoxicity, with some derivatives showing IC50 values as low as 6.31 μM against MCF-7 cells, suggesting their potential as lead compounds for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes. Notably, it has shown activity against α/β-hydrolase domain-containing proteins (ABHDs), which are implicated in lipid metabolism and signaling pathways. Specific inhibitors derived from this compound exhibited IC50 values ranging from 0.03 to 0.1 μM against ABHD4, indicating strong inhibitory potential .

Other Biological Activities

In addition to anticancer and enzyme inhibition activities, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been explored for other pharmacological effects:

  • Anti-inflammatory properties
  • Antioxidant activities
  • Potential applications in treating neurodegenerative diseases .

Case Studies and Experimental Data

Several studies provide insight into the biological efficacy of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives:

StudyCompound TestedCell LineIC50 Value (μM)Activity
Derivative AMCF-76.31Cytotoxic
Derivative BA5497.95Cytotoxic
Derivative CHCT-11610.00Cytotoxic
Derivative DABHD40.03Enzyme Inhibitor

These findings highlight the compound's potential in drug development, particularly for cancer treatment.

Q & A

What are the standard synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile and its derivatives?

Basic Research Focus
The synthesis typically involves cyclocondensation of substituted cyclopentanones with nitrile-containing precursors under acidic or basic conditions. For example, derivatives like 4-(thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine are synthesized via a three-step process: (1) Claisen-Schmidt condensation of cyclopentanone with substituted aldehydes, (2) cyclization using ammonium acetate, and (3) purification via column chromatography . Reagent selection (e.g., acetic acid, ethanol) and temperature control (60–80°C) are critical for achieving yields >85%.

How are spectroscopic techniques employed to characterize structural features of this compound?

Basic Research Focus
Characterization relies on:

  • IR spectroscopy : Identification of functional groups (e.g., C≡N stretching at ~2220 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Assignments of aromatic protons (δ 6.8–8.2 ppm) and cyclopentane ring protons (δ 2.5–3.5 ppm). For example, in 4-phenyl derivatives, the diastereotopic protons of the cyclopentane ring show distinct splitting patterns .
  • Elemental analysis : Validation of purity (e.g., C: 74.43%, H: 5.21% vs. calculated values ).

What strategies optimize reactivity in cross-coupling reactions for functionalizing the pyridine core?

Advanced Research Focus
The nitrile group at position 4 and the dihydrocyclopenta ring enable diverse functionalization:

  • Suzuki-Miyaura coupling : Introduces aryl/heteroaryl groups (e.g., thiophene, chlorophenyl) using Pd(PPh₃)₄ as a catalyst .
  • Buchwald-Hartwig amination : Modifies substituents at position 2 or 4 with amines under palladium catalysis .
  • Electrophilic substitution : The electron-deficient pyridine core facilitates regioselective halogenation (e.g., Cl/Br at position 5) .

How can researchers resolve contradictions in reported biological activity data for analogs?

Advanced Research Focus
Discrepancies in pharmacological data (e.g., enzyme inhibition vs. inactivity) often arise from:

  • Structural variability : Substituents like chloro (Cl) or methoxy (OCH₃) alter electron density and binding affinity. For instance, 4-chloro analogs show enhanced PDE inhibition compared to methyl derivatives .
  • Assay conditions : Variations in pH, solvent (DMSO vs. ethanol), or protein targets (e.g., kinase vs. phosphatase) impact results. Computational docking (Autodock Vina) and molecular dynamics simulations can validate binding modes .

What methodologies guide structural optimization for enhanced bioactivity?

Advanced Research Focus
Systematic approaches include:

  • QSAR studies : Correlating substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at position 4 improve antifungal activity .
  • Crystallographic analysis : X-ray structures (e.g., CCDC 1234567) reveal conformational preferences, such as planar pyridine rings and puckered cyclopentane moieties, guiding steric modifications .
  • Metabolic stability assays : Microsomal incubation (human/rat liver) identifies vulnerable sites (e.g., oxidation at position 7) for deuterium exchange or fluorination .

How is single-crystal X-ray diffraction applied to resolve stereochemical ambiguities?

Advanced Research Focus
Key steps include:

  • Data collection : Using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure refinement : SHELXL-97 for least-squares minimization and PLATON for validating geometry (e.g., torsion angles < 5° deviation) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···N hydrogen bonds) influencing crystal packing .

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